Cas no 857552-15-9 (1,2-Dihydro-5-methoxy-3H-benzeinden-3-one)
1,2-Dihydro-5-methoxy-3H-benzeinden-3-one Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one
- 1,2-Dihydro-5-Methoxy-3-benz[e]inden-3-one
- 5-methoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one
- 5-methoxy-1,2-dihydro-cyclopenta[a]naphthalen-3-one
- 5-Methoxy-1,2-dihydro-cyclopenta[a]naphthalin-3-on
- FT-0667054
- AKOS018663210
- 857552-15-9
- starbld0003406
- DTXSID10747656
- 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
- DB-291018
- 1,2-Dihydro-5-methoxy-3H-benzeinden-3-one
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- Inchi: 1S/C14H12O2/c1-16-14-8-12-10(6-7-13(12)15)9-4-2-3-5-11(9)14/h2-5,8H,6-7H2,1H3
- InChI Key: VEKIANJOZLXQKZ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC2C(CCC=2C2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 212.08400
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.97730
1,2-Dihydro-5-methoxy-3H-benzeinden-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D449565-5mg |
1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one |
857552-15-9 | 5mg |
$ 201.00 | 2023-09-07 | ||
| TRC | D449565-50mg |
1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one |
857552-15-9 | 50mg |
$ 1608.00 | 2023-09-07 |
1,2-Dihydro-5-methoxy-3H-benzeinden-3-one Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1,2-Dihydro-5-methoxy-3H-benzeinden-3-one
1,2-Dihydro-5-methoxy-3H-benzeinden-3-one (CAS No. 857552-15-9)
1,2-Dihydro-5-methoxy-3H-benzeinden-3-one is a unique organic compound with the CAS registry number 857552-15-9. This compound belongs to the class of benzoindene derivatives, which are known for their diverse biological activities and potential applications in pharmaceutical research. The structure of 1,2-dihydro-5-methoxy-3H-benzeinden-3-one features a benzoindene skeleton with a methoxy group at the 5-position and a ketone group at the 3-position. This combination of functional groups contributes to its intriguing chemical properties and biological effects.
Recent studies have highlighted the antioxidant properties of 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that this compound exhibits significant radical-scavenging activity, particularly against the highly reactive hydroxyl radical. This property suggests its potential use in the development of novel therapeutic agents for conditions such as neurodegenerative diseases, cardiovascular disorders, and age-related macular degeneration.
In addition to its antioxidant activity, 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one has shown anti-inflammatory effects in preclinical models. Studies have revealed that this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. These findings underscore its potential as an anti-inflammatory agent, particularly in chronic inflammatory conditions like arthritis and inflammatory bowel disease.
The synthesis of 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one has been optimized through various methodologies, including microwave-assisted synthesis and catalytic hydrogenation. These advancements have not only improved the yield and purity of the compound but also reduced the environmental footprint of its production process. The adoption of green chemistry principles in its synthesis aligns with current trends toward sustainable pharmaceutical manufacturing.
Furthermore, 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one has been investigated for its anticancer activity. Preclinical studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. Mechanistic studies have revealed that its anticancer effects are mediated through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway and the activation of caspase-dependent apoptotic pathways.
The pharmacokinetic profile of 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one has also been evaluated in animal models. Results indicate that this compound exhibits moderate oral bioavailability and favorable tissue distribution properties. These characteristics make it a viable candidate for further preclinical development as a potential anticancer drug.
In summary, 1,2-dihydro-5-methoxy-3H-bnzeinden-3-one (CAS No. 857552
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